molecular formula C24H23NO B594077 naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone CAS No. 1427325-45-8

naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone

Cat. No.: B594077
CAS No.: 1427325-45-8
M. Wt: 341.5
InChI Key: PYSUCFNXILFYSH-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent activation of cannabinoid receptors, particularly the central CB1 and peripheral CB2 receptors .

Mechanism of Action

Target of Action

The primary targets of the JWH 018 N-(1-methylbutyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The JWH 018 N-(1-methylbutyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors with a Ki of 9.0 and 2.94 nM, respectively . This interaction leads to a series of changes in the cell signaling pathways, resulting in the compound’s effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is similar to other synthetic cannabinoids such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which influences its binding affinity and selectivity for cannabinoid receptors.

Properties

IUPAC Name

naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSUCFNXILFYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017297
Record name JWH-018 N-(1-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-45-8
Record name JWH-018 N-(1-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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